2,4,6-Trimethylheptane
Overview
Description
2,4,6-Trimethylheptane is an organic compound with the molecular formula C₁₀H₂₂ heptane, 2,4,6-trimethyl- . This compound is part of the larger family of hydrocarbons and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylheptane can be synthesized through various organic reactions, including the Fischer-Tropsch synthesis and alkylation of alkenes . The Fischer-Tropsch synthesis involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons, while alkylation involves the addition of alkyl groups to alkenes.
Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of petroleum and reforming processes . These methods involve breaking down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes like this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylheptane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions with chlorine (Cl₂) or bromine (Br₂) are typical substitution reactions.
Major Products Formed:
Oxidation: Produces ketones and carboxylic acids.
Reduction: Results in the formation of alkanes and alkenes.
Substitution: Leads to the formation of alkyl halides.
Scientific Research Applications
2,4,6-Trimethylheptane is used in various scientific research applications, including:
Chemistry: As a reference compound in organic synthesis and reaction studies.
Biology: In studies related to lipid metabolism and cell membrane structure.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of lubricants, additives, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4,6-trimethylheptane exerts its effects depends on the specific application. For example, in oxidation reactions, the compound undergoes radical substitution mechanisms, where free radicals attack the carbon atoms, leading to the formation of various oxidation products.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and receptors involved in lipid metabolism, influencing pathways such as fatty acid synthesis and degradation.
Comparison with Similar Compounds
2,3,4-Trimethylpentane
2,2,4-Trimethylpentane
3,3-Dimethylhexane
2,5-Dimethylhexane
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Properties
IUPAC Name |
2,4,6-trimethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBBDHDNIXQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180763 | |
Record name | 2,4,6-Trimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-61-8 | |
Record name | 2,4,6-Trimethylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethylheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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